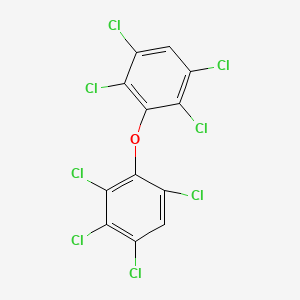
2,2',3,3',4,5',6,6'-Octachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether: is a polychlorinated diphenyl ether, a type of persistent organic pollutant. This compound is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. It has the molecular formula C12H2Cl8O and a molecular weight of 445.768 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (340°C to 450°C) can lead to the formation of this compound .
Industrial Production Methods: The processes involved in the production of chlorinated phenols and incomplete combustion processes are potential sources .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of polychlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents.
Substitution: Requires specific catalysts and conditions to facilitate the replacement of chlorine atoms.
Major Products Formed:
Oxidation: Polychlorinated dibenzofurans.
Substitution: Various substituted diphenyl ethers depending on the reagents used.
Applications De Recherche Scientifique
2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and impact as a pollutant.
Toxicology: Investigated for its toxic effects on living organisms.
Analytical Chemistry: Used as a reference compound in the analysis of environmental samples.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether involves its interaction with biological systems, leading to toxic effects. It can bind to cellular receptors and disrupt normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with endocrine functions and cause oxidative stress .
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,5,5’,6,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Uniqueness: 2,2’,3,3’,4,5’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which affects its chemical properties and biological interactions. Its high chlorine content makes it more resistant to degradation compared to other similar compounds .
Propriétés
Numéro CAS |
116995-21-2 |
|---|---|
Formule moléculaire |
C12H2Cl8O |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1,2,3,5-tetrachloro-4-(2,3,5,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H |
Clé InChI |
MHJYPBPVZSIJNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


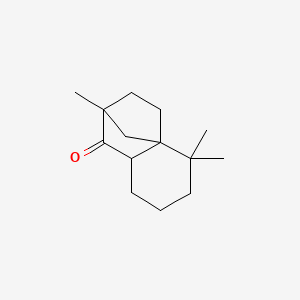


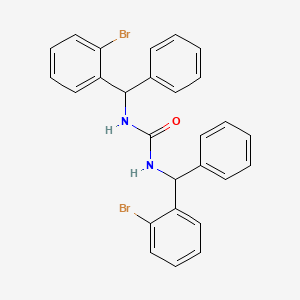
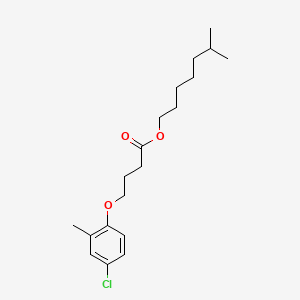
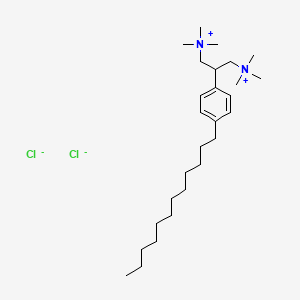
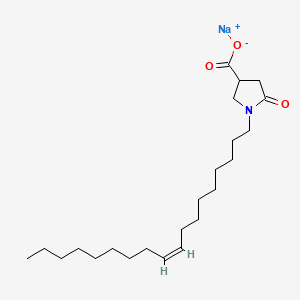

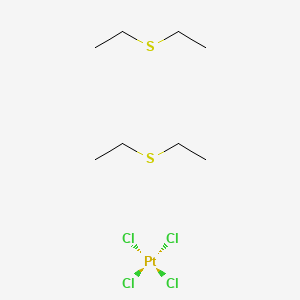
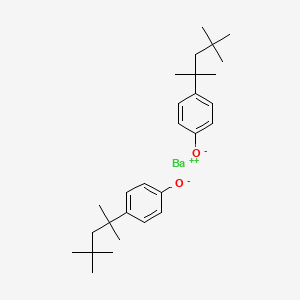
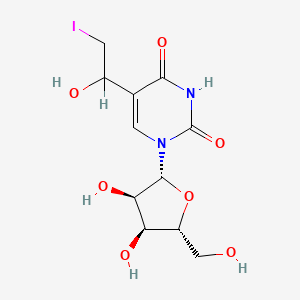
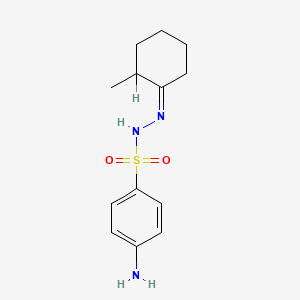

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
